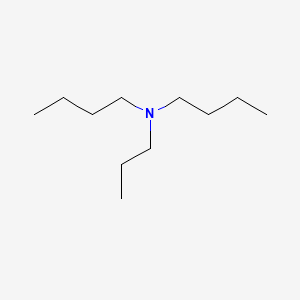
alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an isopropyl group, a dimethylaminoethyl group, and a naphthylacetonitrile moiety. It has been studied for its potential pharmacological properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile typically involves the reaction of naphthalene derivatives with isopropyl and dimethylaminoethyl groups under controlled conditions. The process may include steps such as nitrile formation, alkylation, and amination. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent quality. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the compound from impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthylacetic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted naphthylacetonitrile compounds .
Applications De Recherche Scientifique
Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide: Known for its anti-inflammatory properties.
Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetamide: Studied for its pharmacological effects
Uniqueness
Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile is unique due to its specific structural features and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
3582-42-1 |
|---|---|
Formule moléculaire |
C19H24N2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-2-ylbutanenitrile |
InChI |
InChI=1S/C19H24N2/c1-15(2)19(14-20,11-12-21(3)4)18-10-9-16-7-5-6-8-17(16)13-18/h5-10,13,15H,11-12H2,1-4H3 |
Clé InChI |
YPOZUUUUPHSOOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCN(C)C)(C#N)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)

![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)


